17,17,17-trideuterioheptadecanoic acid
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Overview
Description
17,17,17-Trideuterioheptadecanoic acid, also known as Margaric acid (d3), is a deuterated fatty acid. It is a long-chain fatty acid with the molecular formula C17H31D3O2. This compound is a stable isotope-labeled analogue of heptadecanoic acid, which is a saturated fatty acid found as a trace component in the fat of ruminants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,17,17-trideuterioheptadecanoic acid involves the incorporation of deuterium atoms at the terminal carbon of heptadecanoic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The production is carried out in cleanroom environments to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 17,17,17-Trideuterioheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
17,17,17-Trideuterioheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand fatty acid metabolism and lipid biochemistry.
Biology: Employed in studies involving the incorporation of deuterium-labeled compounds into biological systems to track metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of fatty acids.
Mechanism of Action
The mechanism of action of 17,17,17-trideuterioheptadecanoic acid involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various biochemical processes. This helps in elucidating the metabolic fate of fatty acids and understanding their role in cellular functions .
Comparison with Similar Compounds
Heptadecanoic acid: The non-deuterated analogue of 17,17,17-trideuterioheptadecanoic acid.
Margaric acid: Another name for heptadecanoic acid.
Deuterated fatty acids: Other fatty acids labeled with deuterium at different positions
Uniqueness: this compound is unique due to the specific placement of deuterium atoms at the terminal carbon, which provides distinct advantages in metabolic studies. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .
Properties
IUPAC Name |
17,17,17-trideuterioheptadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQGTRYUADPNZ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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